molecular formula C18H19BrN2O5S B3743479 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B3743479
M. Wt: 455.3 g/mol
InChI Key: DLZBRVMSPLXWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide selectively inhibits the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting this pathway, 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide blocks the transcription of pro-inflammatory cytokines and other genes involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide have been extensively studied in various disease models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation and autoimmune disorders, 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high selectivity and potency for the IKK complex. However, the limitations of using this compound include its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective IKK inhibitors based on the structure of 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. Additionally, the therapeutic potential of 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in other diseases, such as neurodegenerative disorders, could be explored in future studies.
Conclusion:
In conclusion, 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the IKK complex with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a critical role in cancer, inflammation, and autoimmune disorders. Although there are limitations to using this compound in lab experiments, future research and development could lead to the optimization of its synthesis method and the development of more potent and selective IKK inhibitors.

Scientific Research Applications

4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. Inflammation and autoimmune disorders have also been targeted with 4-bromo-N-(2-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide due to its ability to suppress the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-25-16-5-3-2-4-15(16)20-18(22)13-6-7-14(19)17(12-13)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZBRVMSPLXWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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